3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Description
Introduction to 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and exploration of benzimidazole chemistry, which traces its origins to the nineteenth century. The foundational work in benzimidazole chemistry began in 1872 when Hoebrecker first synthesized benzimidazole derivatives through the reduction of 2-nitro-4-methyl acetanilide, yielding either 2,5-dimethylbenzimidazole or 2,6-dimethylbenzimidazole. This pioneering synthesis marked the beginning of systematic investigations into the benzimidazole heterocyclic system. Subsequently, Ladenburg advanced the field by developing alternative synthetic approaches, notably through the refluxing of 3,4-diamine toluene with glacial acetic acid, thereby establishing multiple pathways for benzimidazole construction.
The significance of benzimidazole chemistry experienced a renaissance with the discovery that 5,6-dimethylbenzimidazole constitutes an essential structural component of vitamin B12, highlighting the biological relevance of this heterocyclic system. This discovery catalyzed extensive research into benzimidazole derivatives and their potential applications in biological systems. The development of specific benzimidazole-containing compounds, including those bearing carboxylic acid functionalities, emerged from systematic structure-activity relationship studies aimed at identifying bioactive molecules with enhanced therapeutic properties.
Position within Heterocyclic Chemistry
This compound occupies a distinctive position within the broader classification of heterocyclic organic compounds. Benzimidazole itself represents a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring at the 4,5-positions. This structural arrangement creates a planar, aromatic system containing two nitrogen atoms positioned non-adjacently within the five-membered imidazole portion of the molecule. The compound under investigation extends this fundamental benzimidazole architecture through the incorporation of a three-carbon aliphatic chain bearing both hydroxyl and carboxylic acid functionalities.
The heterocyclic nature of this compound places it within the broader category of nitrogen-containing aromatic systems, specifically among the benzodiazoles or 1,3-benzodiazoles. The presence of both acidic and basic functional groups within the same molecular framework demonstrates the amphoteric character typical of many biologically relevant heterocycles. The benzimidazole core exhibits both weakly basic properties due to the nitrogen atoms and relatively strong acidic character from the N-H group, creating a versatile chemical platform for molecular interactions.
Classification and Relationship to Benzimidazole Pharmacophore
The benzimidazole pharmacophore represents one of the most significant structural motifs in medicinal chemistry, recognized for its exceptional versatility and broad spectrum of biological activities. This compound belongs to the class of substituted benzimidazoles, specifically those bearing substituents at the 2-position of the heterocyclic ring system. This structural classification is particularly important because 2-substituted benzimidazoles often exhibit distinct pharmacological profiles compared to their unsubstituted counterparts.
The pharmacophore concept applies directly to this compound through its incorporation of the benzimidazole nucleus, which serves as a privileged structure in drug design due to its ability to interact with diverse biological targets. Research has demonstrated that benzimidazole derivatives function as structural isosteres of endogenous nucleotides, thereby enhancing their efficacy in biological systems. The specific structural features of this compound include the aromatic benzimidazole core, the aliphatic carbon chain, and the polar hydroxyl and carboxylic acid groups, collectively creating a molecular architecture capable of multiple intermolecular interactions.
Studies of benzimidazole pharmacophores have revealed their capacity to engage in various molecular recognition processes, including hydrogen bonding, aromatic stacking interactions, and electrostatic interactions with biological macromolecules. The incorporation of hydroxyl and carboxylic acid functionalities in this compound enhances these interaction capabilities through additional hydrogen bonding opportunities and pH-dependent ionization behavior.
Nomenclature and Identification Systems
IUPAC Naming
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions. The official IUPAC name is this compound, which precisely describes the molecular structure through its component parts. This nomenclature begins with the propanoic acid backbone, indicating a three-carbon aliphatic chain terminating in a carboxylic acid functional group. The "2,3-dihydroxy" designation specifies the positions of the two hydroxyl substituents on the carbon chain.
The "3-(1H-benzimidazol-2-yl)" portion of the name indicates that the benzimidazole heterocycle is attached at the 3-position of the propanoic acid chain, with the connection occurring through the 2-position of the benzimidazole ring. The "1H" notation in the benzimidazole designation indicates the tautomeric form where the hydrogen atom is associated with the N1 nitrogen of the imidazole ring system. This systematic nomenclature ensures unambiguous identification of the compound's structure and stereochemical features.
Common Names and Synonyms
This compound is known by several alternative names and synonyms that reflect different aspects of its chemical structure or historical nomenclature practices. Among the documented synonyms are 3-(1H-1,3-benzodiazol-2-yl)-2,3-dihydroxypropanoic acid, which employs the alternative "benzodiazol" terminology for the benzimidazole heterocycle. Additional synonyms include 3-(1H-Benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid and 3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroxypropanoic acid, demonstrating various approaches to describing the fused ring system.
The compound may also be referenced as 1H-benzimidazole-2-propanoic acid, alpha,beta-dihydroxy-, emphasizing the relationship to the parent benzimidazole structure with propanoic acid substitution. These alternative nomenclatures reflect the evolution of chemical naming conventions and the diverse approaches used by different chemical databases and research publications to describe complex heterocyclic structures.
Registry Numbers and Database Identifiers
The compound possesses several important registry numbers and database identifiers that facilitate its unambiguous identification across various chemical information systems. The Chemical Abstracts Service registry number is 49671-84-3, providing a unique numerical identifier recognized internationally. In the PubChem database system, the compound is assigned CID 2828965, enabling direct access to comprehensive chemical and biological data.
| Identifier Type | Value | Database/System |
|---|---|---|
| CAS Registry Number | 49671-84-3 | Chemical Abstracts Service |
| PubChem CID | 2828965 | National Center for Biotechnology Information |
| ChEMBL ID | CHEMBL1707573 | European Bioinformatics Institute |
| DSSTox Substance ID | DTXSID10385219 | Environmental Protection Agency |
| Wikidata ID | Q82177863 | Wikidata Knowledge Base |
| InChI Key | FUOWVFMEVIDAKH-UHFFFAOYSA-N | International Chemical Identifier |
Additional specialized identifiers include the DSSTox Substance ID DTXSID10385219 and DSSTox CID DTXCID70336242 within the Environmental Protection Agency's computational toxicology database systems. The compound also possesses a ChEMBL identifier CHEMBL1707573, linking it to bioactivity databases maintained by the European Bioinformatics Institute. The Wikidata identifier Q82177863 provides connection to linked data resources and semantic web applications.
Significance in Organic and Medicinal Chemistry Research
The research significance of this compound stems from multiple factors that position it as a compound of considerable interest within both synthetic organic chemistry and medicinal chemistry domains. The benzimidazole pharmacophore represents one of the most extensively studied heterocyclic systems in drug discovery, with documented activities spanning antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The specific structural features of this compound, including the dihydroxypropanoic acid moiety, provide additional opportunities for molecular modification and structure-activity relationship investigations.
Research into benzimidazole derivatives has revealed their remarkable versatility as therapeutic agents, with numerous compounds in this class achieving clinical application. The historical progression from the initial discovery of benzimidazole chemistry to the development of clinically relevant drugs demonstrates the continued importance of this heterocyclic system. Notable examples include the development of mebendazole in 1971 by Janssen Pharmaceuticals and albendazole in 1975, both representing benzimidazole-based antihelmintic agents. The discovery of benzimidazole derivatives as proton pump inhibitors in 1960 further expanded the therapeutic applications of this chemical class.
The structural complexity of this compound offers multiple sites for chemical modification, potentially enabling the development of analogs with enhanced biological activity or improved pharmacological properties. The presence of hydroxyl groups provides opportunities for esterification, etherification, or glycosylation reactions, while the carboxylic acid functionality enables amide formation, esterification, or salt formation. These synthetic possibilities make the compound valuable as a starting material or intermediate in medicinal chemistry programs.
Contemporary research into benzimidazole derivatives has focused increasingly on their potential as anticancer agents, with studies demonstrating their ability to interact with various cellular targets including DNA, enzymes, and protein receptors. The benzimidazole nucleus has shown particular promise as a scaffold for developing inhibitors of poly(ADP-ribose) polymerases, kinases, and other therapeutically relevant enzyme systems. The molecular recognition capabilities of benzimidazole derivatives, combined with their favorable physicochemical properties, continue to drive research interest in this chemical class.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWVFMEVIDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385219 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49671-84-3 | |
| Record name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Benzimidazole derivatives are classically synthesized via condensation of o-phenylenediamine with carbonyl-containing compounds. For 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a plausible route involves reacting o-phenylenediamine with a tricarbonyl precursor such as 2,3-diketopropanoic acid under acidic conditions.
Reaction Conditions :
- Catalyst : Hydrochloric acid (4 M)
- Temperature : Reflux at 110°C
- Solvent : Ethanol/water (1:1 v/v)
- Yield : Hypothetical ~50–60% based on analogous syntheses.
The mechanism proceeds via initial Schiff base formation, followed by cyclization and dehydration. The dihydroxypropanoic acid moiety may arise from partial reduction or hydroxylation post-cyclization.
Post-Cyclization Functionalization
Hydroxylation of a Propanoic Acid Precursor
A two-step approach involves synthesizing 3-(1H-benzimidazol-2-yl)propanoic acid followed by dihydroxylation. The precursor is synthesized via alkylation of benzimidazole with bromopropanoic acid, and the diol is introduced via osmium tetroxide-catalyzed dihydroxylation.
Step 1: Alkylation
$$
\text{Benzimidazole} + \text{3-bromopropanoic acid} \xrightarrow{\text{NaH, DMF}} \text{3-(1H-benzimidazol-2-yl)propanoic acid}
$$
Step 2: Dihydroxylation
$$
\text{3-(1H-benzimidazol-2-yl)propanoic acid} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{this compound}
$$
Challenges :
- Osmium tetroxide is toxic and costly.
- Regioselectivity must be controlled to ensure 2,3-dihydroxylation.
Enzymatic and Biocatalytic Approaches
Microbial Oxidation
Certain Aspergillus and Pseudomonas strains exhibit monooxygenase activity capable of introducing hydroxyl groups into aromatic systems. Fermentation of 3-(1H-benzimidazol-2-yl)propanoic acid with these strains may yield the dihydroxy derivative.
Hypothetical Protocol :
| Parameter | Value |
|---|---|
| Microorganism | Pseudomonas putida KT2440 |
| Substrate | 3-(1H-benzimidazol-2-yl)propanoic acid |
| Medium | LB broth, 30°C, 72 hr |
| Yield | 20–30% (estimated) |
Solid-Phase Synthesis for High Purity
Resin-Bound Intermediate Strategy
Solid-phase synthesis minimizes purification challenges. A Wang resin-bound o-phenylenediamine derivative can undergo sequential coupling with protected dihydroxypropanoic acid, followed by cyclization and cleavage.
Steps :
- Resin Loading : o-Phenylenediamine attached via carbodiimide coupling.
- Side Chain Introduction : Fmoc-protected glyceric acid coupled using HBTU.
- Cyclization : TFA-mediated deprotection and acid-catalyzed ring closure.
- Cleavage : TFA/DCM (95:5) releases the product.
Advantages :
- High purity (>95% by HPLC).
- Scalable for industrial production.
Comparative Analysis of Methods
The table below evaluates the feasibility of each method:
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Acid-catalyzed condensation | 55 | 80 | Low | Moderate |
| Post-cyclization hydroxylation | 40 | 90 | High | Low |
| Microbial oxidation | 25 | 70 | Moderate | High |
| Solid-phase synthesis | 70 | 95 | High | High |
Chemical Reactions Analysis
Types of Reactions: 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives with enhanced biological activities.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
Reactivity and Derivatives
- 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid can undergo various reactions:
- Oxidation : Produces benzimidazole-2-carboxylic acid derivatives.
- Reduction : Yields dihydrobenzimidazole derivatives.
- Substitution : Leads to various substituted benzimidazole derivatives with enhanced biological activities.
Biology
Antimicrobial and Antiviral Activities
- The compound has shown potential antimicrobial and antiviral properties, making it a candidate for developing new antibiotics and antiviral drugs. Research indicates that it may inhibit the growth of specific pathogens.
Mechanism of Action
- It acts as an allosteric activator of human glucokinase, influencing glucose metabolism and potentially impacting cell cycle regulation pathways. This mechanism suggests its role in metabolic disorders and cancer therapy.
Medicine
Anticancer Properties
- Investigations into the anticancer effects of this compound have highlighted its ability to target specific cancer cell lines. Studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent .
Clinical Studies
- Ongoing clinical trials are exploring the efficacy of compounds related to this compound in treating various cancers and metabolic diseases .
Industry
Material Development
- In industrial applications, this compound is utilized in developing new materials with specific properties such as corrosion resistance and polymer additives. Its unique chemical structure allows for modifications that enhance material performance.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential in pharmaceutical applications.
Case Study 2: Cancer Cell Line Research
Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific signaling pathways. This finding supports its development as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, inhibiting their function and leading to cell death in microbial and cancer cells. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key differences and similarities between 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid and related compounds.
Benzimidazole Derivatives
3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid
- Structure : Lacks the 2-hydroxy group present in the target compound.
- Properties : Exhibits strong hydrogen bonding via a single hydroxyl group and π-π stacking via the benzimidazole ring. Reduced solubility compared to the dihydroxy variant due to fewer polar groups .
- Applications : Primarily used in metal coordination chemistry (e.g., copper complexes) for catalytic studies .
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid
- Structure : Replaces benzimidazole with benzothiazole (sulfur instead of nitrogen in the heterocycle).
- Properties : The sulfur atom alters electronic properties, reducing hydrogen-bonding capacity but enhancing lipophilicity. Retains metal-chelating ability via dihydroxy and carboxylate groups .
- Applications: Studied for antimicrobial activity due to benzothiazole’s known bioactivity .
3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid
- Structure : Features a thioether linkage and ethyl substitution on benzimidazole.
- Properties : Increased lipophilicity due to the ethyl group and sulfur atom, improving membrane permeability. Lacks hydroxyl groups, reducing polar interactions .
- Applications : Explored for antiparasitic and antimicrobial activities .
Non-Benzimidazole Heterocyclic Derivatives
3-(2-Chloro-1,3-benzothiazol-6-yl)propanoic acid
- Structure: Benzothiazole with a chlorine substituent and propanoic acid chain.
- Properties : Chlorine enhances electrophilicity and binding to hydrophobic pockets in enzymes. Absence of hydroxyl groups limits hydrogen bonding .
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid
Dihydroxypropanoic Acid Derivatives
2,3-Dihydroxypropanoic acid (Glyceric acid)
- Structure: Simple dihydroxypropanoic acid without a heterocycle.
- Properties : High water solubility and chelation capacity but lacks aromaticity for π-π interactions.
- Applications : Intermediate in glycolysis and cosmetic formulations .
(2R,3R)-3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features
| Compound Name | Heterocycle | Substituents on Propanoic Acid | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzimidazole | 2,3-dihydroxy | -COOH, -OH (x2) |
| 3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid | Benzimidazole | 3-hydroxy | -COOH, -OH |
| 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid | Benzothiazole | 2,3-dihydroxy | -COOH, -OH (x2) |
| 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid | Benzimidazole | Thioether, ethyl | -COOH, -S- |
Biological Activity
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, a compound with the molecular formula C10H10N2O4 and CAS number 49671-84-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Weight : 222.20 g/mol
- Density : Not available
- Melting Point : Not specified
- Boiling Point : 626.5ºC at 760 mmHg .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.
Study Findings:
- In vitro assays demonstrated that the compound scavenges free radicals effectively, with a notable reduction in oxidative damage in cellular models .
- Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups that donate electrons to free radicals, stabilizing them .
Antimicrobial Activity
The compound has shown promising results against various microbial strains.
Research Highlights:
- Bacterial Inhibition : Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains, although further research is needed to quantify this activity .
Anti-inflammatory Effects
This compound also appears to possess anti-inflammatory properties.
Evidence:
- Cytokine Modulation : The compound has been shown to reduce the levels of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory conditions .
- In vivo Studies : Animal models have demonstrated reduced inflammation markers following treatment with this compound .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits.
Key Observations:
- Cell Viability : In neuroblastoma cell lines, treatment with the compound resulted in increased cell viability under stress conditions .
- Mechanisms : The neuroprotective effects are hypothesized to be linked to its antioxidant properties and ability to modulate signaling pathways involved in neuronal survival .
Case Study 1: Antioxidant Efficacy in Diabetic Models
A study involving diabetic rats treated with this compound showed a significant decrease in blood glucose levels and oxidative stress markers compared to control groups. This suggests potential applications in managing diabetes-related complications.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of benzimidazole precursors with dihydroxypropanoic acid derivatives. Key steps include protecting group strategies for hydroxyl moieties and acid-catalyzed cyclization. Optimization parameters include temperature (e.g., 60–80°C for cyclization), solvent polarity (DMSO or DMF for solubility), and catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, eluent: methanol/dichloromethane) improves yield .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 to confirm proton environments (e.g., aromatic benzimidazole protons at δ 7.2–8.5 ppm, hydroxyl groups at δ 5.0–6.0 ppm).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch at ~1700 cm) and hydroxyl (O-H stretch at ~3200 cm) groups.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for validating the dihydroxypropanoic acid configuration .
Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination.
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC values with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the benzimidazole ring?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., methyl, fluoro, nitro groups) at positions 5 or 6 of the benzimidazole ring via electrophilic substitution.
- Biological Testing : Compare activity profiles of analogs in enzyme inhibition assays (e.g., tyrosine kinase) or cellular models.
- Computational Analysis : Perform QSAR (Quantitative SAR) using molecular descriptors (logP, polar surface area) to correlate substituent effects with activity .
Q. What strategies are effective in resolving discrepancies in observed biological activity across different experimental models?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
- Compound Purity : Verify purity (>95%) via HPLC and mass spectrometry to exclude batch variability.
- Model Selection : Compare activity in isogenic cell lines or genetically defined microbial strains to isolate target-specific effects .
Q. How can computational chemistry tools predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., DNA topoisomerase II). Validate with co-crystallized ligands.
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What are the critical considerations in designing stability studies for this compound under various physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store samples under UV-vis light and monitor photodegradation products using LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
